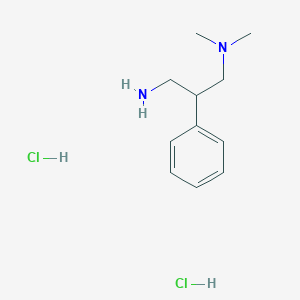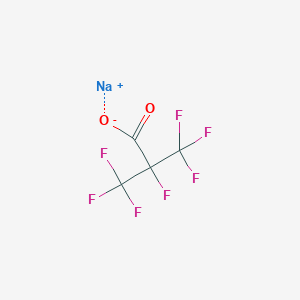
Di(1,3-dimethyl-n-butyl) fluorophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di(1,3-dimethyl-n-butyl) fluorophosphate is an organophosphorus compound that contains a fluorophosphate group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. It is characterized by its unique molecular structure, which includes a fluorophosphate group attached to a 1,3-dimethyl-n-butyl chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Di(1,3-dimethyl-n-butyl) fluorophosphate typically involves the reaction of 1,3-dimethyl-n-butyl alcohol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate chlorophosphate, which is then treated with a fluoride source, such as potassium fluoride (KF), to yield the desired fluorophosphate compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of appropriate solvents to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Di(1,3-dimethyl-n-butyl) fluorophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the fluorophosphate group to other functional groups.
Substitution: The fluorophosphate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the fluorophosphate group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Di(1,3-dimethyl-n-butyl) fluorophosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Di(1,3-dimethyl-n-butyl) fluorophosphate involves its interaction with molecular targets such as enzymes and proteins. The fluorophosphate group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diisopropyl fluorophosphate: Another organophosphorus compound with similar properties and applications.
Monofluorophosphate: Contains a single fluorophosphate group and is used in different contexts, such as toothpaste formulations.
Difluorophosphate: Contains two fluorophosphate groups and has distinct chemical and biological properties.
Uniqueness
Di(1,3-dimethyl-n-butyl) fluorophosphate is unique due to its specific molecular structure, which imparts distinct reactivity and interaction profiles compared to other fluorophosphate compounds
Propriétés
Numéro CAS |
311-60-4 |
|---|---|
Formule moléculaire |
C12H26FO3P |
Poids moléculaire |
268.30 g/mol |
Nom IUPAC |
2-[fluoro(4-methylpentan-2-yloxy)phosphoryl]oxy-4-methylpentane |
InChI |
InChI=1S/C12H26FO3P/c1-9(2)7-11(5)15-17(13,14)16-12(6)8-10(3)4/h9-12H,7-8H2,1-6H3 |
Clé InChI |
ZDDNQLMBLHCXLJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C)OP(=O)(OC(C)CC(C)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



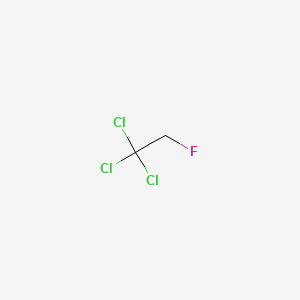
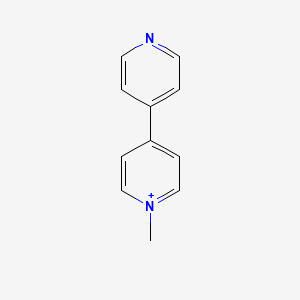
![[2-[(8S,9S,10R,11R,13S,14S,16R,17R)-2,4-dibromo-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13423441.png)

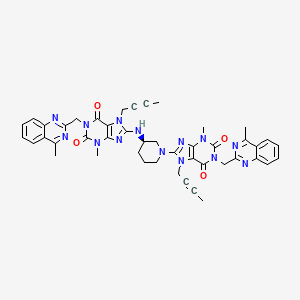

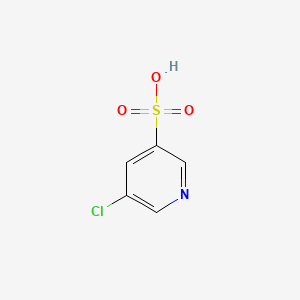

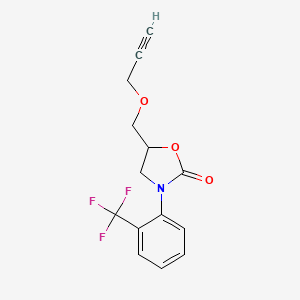

![N-[2-[(6-chloro(5,6-13C2,115N)pyridin-3-yl)methyl]cyclopenta-2,4-dien-1-yl]nitramide](/img/structure/B13423478.png)
